An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)phenol
An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)phenol
CAS Number: 1025718-84-6
This technical guide provides a comprehensive overview of 3-Bromo-5-(trifluoromethyl)phenol, a key building block in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and reactivity, with a focus on its application in the development of novel therapeutics.
Physicochemical Properties
3-Bromo-5-(trifluoromethyl)phenol is a substituted aromatic compound containing a bromine atom and a trifluoromethyl group.[1][2] These functional groups impart unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules.[2] The trifluoromethyl group, in particular, is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 1025718-84-6 | [1][2] |
| Molecular Formula | C₇H₄BrF₃O | [1][2] |
| Molecular Weight | 241.01 g/mol | [1][2] |
| Appearance | Solid | |
| Purity | ≥95% | [2] |
| InChI Key | BWJBVICFLRSNNM-UHFFFAOYSA-N | [1] |
| SMILES | Oc1cc(Br)cc(C(F)(F)F)c1 | [1] |
Synthesis of 3-Bromo-5-(trifluoromethyl)phenol
Experimental Protocol: Electrophilic Bromination of 3-(trifluoromethyl)phenol
Objective: To synthesize 3-Bromo-5-(trifluoromethyl)phenol via the regioselective bromination of 3-(trifluoromethyl)phenol.
Materials:
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3-(trifluoromethyl)phenol
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1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
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Concentrated Sulfuric Acid (96%)
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Glacial Acetic Acid
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Deionized Water
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5N Sodium Hydroxide solution
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Cyclohexane
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Round-bottom flask with mechanical stirrer
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Ice bath
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Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, a mixture of glacial acetic acid and concentrated sulfuric acid (e.g., in a 1:6 v/v ratio) is prepared. The sulfuric acid should be added slowly to the acetic acid under cooling with an ice bath to manage the exothermic reaction.
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Addition of Starting Material: To the cooled acid mixture, 3-(trifluoromethyl)phenol is added portion-wise while stirring to ensure solubilization.
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Bromination: 1,3-dibromo-5,5-dimethylhydantoin is then added to the reaction mixture. The reaction temperature is carefully controlled, preferably maintained between 40-50°C.[4][5]
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and then slowly poured into cold water with vigorous stirring. The product is then extracted with an organic solvent like cyclohexane.
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Purification: The organic layer is separated and washed with an aqueous solution of 5N sodium hydroxide to remove any unreacted starting material and acidic impurities. The organic phase is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
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Final Purification: Further purification can be achieved by column chromatography or distillation to obtain pure 3-Bromo-5-(trifluoromethyl)phenol.
Key Reactions and Applications in Medicinal Chemistry
3-Bromo-5-(trifluoromethyl)phenol serves as a versatile building block for the synthesis of a wide range of biologically active molecules. Its bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful tool for creating biaryl structures, which are common motifs in many pharmaceutical compounds. In a typical reaction, 3-Bromo-5-(trifluoromethyl)phenol is coupled with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl compound from 3-Bromo-5-(trifluoromethyl)phenol and an arylboronic acid.
Materials:
-
3-Bromo-5-(trifluoromethyl)phenol
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
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Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)
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Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask or sealed tube under an inert atmosphere, add 3-Bromo-5-(trifluoromethyl)phenol (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).
-
Solvent Addition: Add the degassed solvent to the reaction vessel.
-
Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80°C to 120°C and stirred for a period of 2 to 24 hours, depending on the reactivity of the substrates.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up: After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl compound.
Potential Applications in Drug Discovery
The trifluoromethylphenol moiety is of significant interest in medicinal chemistry. Derivatives of similar brominated phenols have been investigated for various therapeutic applications.
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Cholinesterase Inhibitors: Analogs of N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[6] Inhibition of these enzymes is a key strategy in the treatment of Alzheimer's disease and other neurological disorders. While 3-Bromo-5-(trifluoromethyl)phenol itself is not the final drug, it serves as a crucial starting material for creating a library of potential inhibitors.
-
Anticancer Agents: The trifluoromethyl group is a common substituent in many anticancer drugs.[7] The synthesis of 3-bromo-5-trifluoromethylaniline, a related compound, has been described as an intermediate for novel anticancer medicines.[8] This suggests that derivatives of 3-Bromo-5-(trifluoromethyl)phenol could also be explored for their potential as anticancer agents.
Signaling Pathways
Direct evidence for the interaction of 3-Bromo-5-(trifluoromethyl)phenol with specific signaling pathways is not yet established in the scientific literature. However, based on the therapeutic targets of its derivatives, we can infer potential areas of impact.
-
Cholinergic Signaling: As a precursor to cholinesterase inhibitors, derivatives of 3-Bromo-5-(trifluoromethyl)phenol could modulate cholinergic signaling in the brain. By inhibiting the breakdown of the neurotransmitter acetylcholine, these compounds would enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease.
Safety Information
3-Bromo-5-(trifluoromethyl)phenol is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data, it is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
3-Bromo-5-(trifluoromethyl)phenol is a valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry. Its unique combination of a reactive bromine atom and a metabolically stable trifluoromethyl group makes it an attractive starting material for the synthesis of novel therapeutic agents, including potential treatments for neurodegenerative diseases and cancer. This guide has provided an overview of its properties, plausible synthetic routes, key reactions, and potential biological applications, offering a solid foundation for researchers and drug development professionals working with this important chemical intermediate.
References
- 1. 3-Bromo-5-(trifluoromethyl)phenol | C7H4BrF3O | CID 21079740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-(trifluoromethyl)phenol | CymitQuimica [cymitquimica.com]
- 3. EP1192116A4 - SYNTHESIS OF 3,5-BIS (TRIFLUOROMETHYLE) BROMOBENZENE - Google Patents [patents.google.com]
- 4. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 5. CA2374595A1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 6. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]
